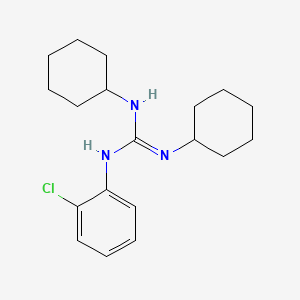![molecular formula C22H40O4 B14356872 2-[(Z)-octadec-1-enyl]butanedioic acid CAS No. 90704-67-9](/img/structure/B14356872.png)
2-[(Z)-octadec-1-enyl]butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Z)-octadec-1-enyl]butanedioic acid is a chemical compound characterized by its unique structure, which includes an octadec-1-enyl group attached to a butanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-octadec-1-enyl]butanedioic acid typically involves the reaction of octadec-1-enyl alcohol with maleic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
Octadec-1-enyl alcohol+Maleic anhydride→2-[(Z)-octadec-1-enyl]butanedioic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, is common to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Z)-octadec-1-enyl]butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of octadec-1-enyl carboxylic acids.
Reduction: Formation of octadec-1-enyl alcohols or alkanes.
Substitution: Formation of esters or amides with varying functional groups.
Applications De Recherche Scientifique
2-[(Z)-octadec-1-enyl]butanedioic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Z)-octadec-1-enyl]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of certain fungi by interfering with their metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinic acid: A dicarboxylic acid with a similar but simpler structure.
Maleic acid: Another dicarboxylic acid with a similar functional group arrangement.
Fumaric acid: An isomer of maleic acid with different geometric configuration.
Uniqueness
2-[(Z)-octadec-1-enyl]butanedioic acid is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This structural feature differentiates it from simpler dicarboxylic acids and contributes to its specific applications and reactivity.
Propriétés
Numéro CAS |
90704-67-9 |
|---|---|
Formule moléculaire |
C22H40O4 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
2-[(Z)-octadec-1-enyl]butanedioic acid |
InChI |
InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24/h17-18,20H,2-16,19H2,1H3,(H,23,24)(H,25,26)/b18-17- |
Clé InChI |
GYTGJCPXNGAJFT-ZCXUNETKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC/C=C\C(CC(=O)O)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCC=CC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14356789.png)
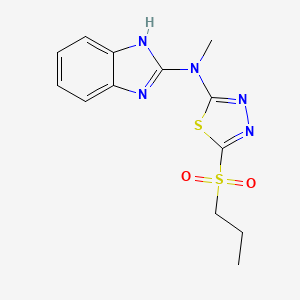
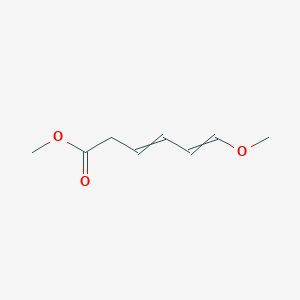
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)
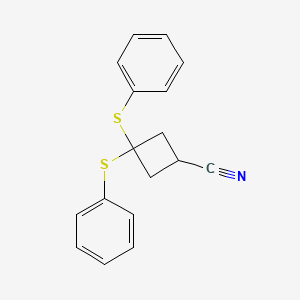
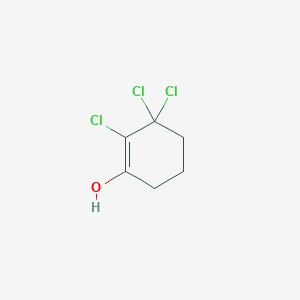

![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene)](/img/structure/B14356831.png)
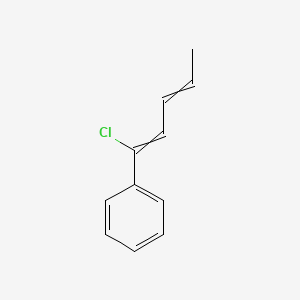

![2,2'-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol]](/img/structure/B14356843.png)
methanone](/img/structure/B14356844.png)
![N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea](/img/structure/B14356853.png)
